2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide disrupts the signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, this compound has been found to modulate the immune system by reducing the production of cytokines that promote inflammation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is its high selectivity and potency, which makes it an attractive candidate for cancer therapy. However, the limitations of this compound include its low solubility and poor pharmacokinetic properties, which may affect its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the research and development of 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide. One possible direction is to explore its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy drugs. Another direction is to investigate the role of BTK inhibition in other disease conditions, such as autoimmune disorders or inflammatory diseases. Finally, further optimization of the chemical structure of 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide may lead to the development of more potent and effective BTK inhibitors for cancer therapy.
Métodos De Síntesis
The synthesis of 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 2,3-dichlorobenzoic acid with 4-(2-furoyl)piperazine, followed by the coupling reaction with 4-aminophenylbenzamide. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has shown significant anti-tumor activity by inhibiting the growth and proliferation of cancer cells.
Propiedades
Fórmula molecular |
C22H19Cl2N3O3 |
---|---|
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
2,3-dichloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H19Cl2N3O3/c23-18-4-1-3-17(20(18)24)21(28)25-15-6-8-16(9-7-15)26-10-12-27(13-11-26)22(29)19-5-2-14-30-19/h1-9,14H,10-13H2,(H,25,28) |
Clave InChI |
KAYOSHADWFZYTD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)C4=CC=CO4 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.